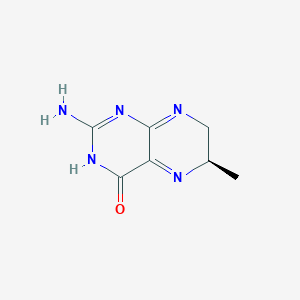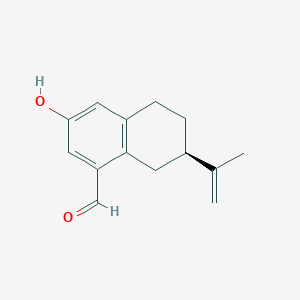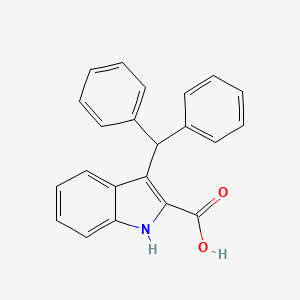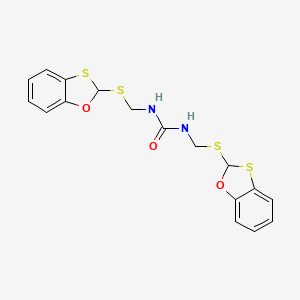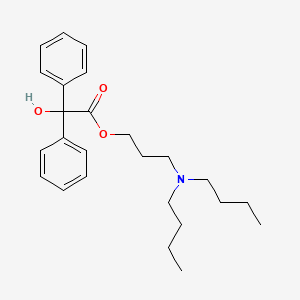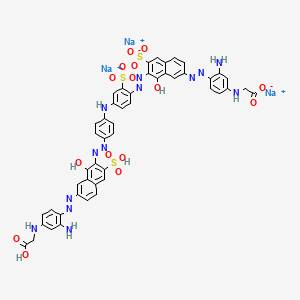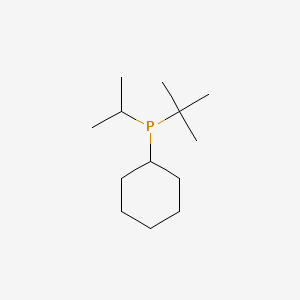
Phosphine, cyclohexyl(1,1-dimethylethyl)(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl(1,1-dimethylethyl)(1-methylethyl)phosphine is an organophosphorus compound with the molecular formula C14H29P. This compound is characterized by the presence of a cyclohexyl group, a tert-butyl group, and an isopropyl group attached to a phosphine center. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexyl(1,1-dimethylethyl)(1-methylethyl)phosphine can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with tert-butylphosphine, followed by the addition of isopropylmagnesium bromide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of cyclohexyl(1,1-dimethylethyl)(1-methylethyl)phosphine may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexyl(1,1-dimethylethyl)(1-methylethyl)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines with lower oxidation states.
Substitution: The phosphine group can undergo substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halides like bromine and chlorine are common electrophiles in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Lower oxidation state phosphines.
Substitution: Substituted phosphines with various functional groups.
Applications De Recherche Scientifique
Cyclohexyl(1,1-dimethylethyl)(1-methylethyl)phosphine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various organophosphorus compounds and as a reagent in chemical manufacturing.
Mécanisme D'action
The mechanism of action of cyclohexyl(1,1-dimethylethyl)(1-methylethyl)phosphine involves its interaction with molecular targets such as metal ions and enzymes. The phosphine group can coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The compound’s steric and electronic properties influence its reactivity and selectivity in these processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexyl(1,1-dimethylethyl)phosphine
- Cyclohexyl(1-methylethyl)phosphine
- Cyclohexyl(1,1-dimethylethyl)(1-methylethyl)phosphine oxide
Uniqueness
Cyclohexyl(1,1-dimethylethyl)(1-methylethyl)phosphine is unique due to the combination of its steric bulk and electronic properties. The presence of the cyclohexyl, tert-butyl, and isopropyl groups provides a distinct steric environment around the phosphine center, influencing its reactivity and selectivity in chemical reactions. This makes it a valuable ligand in coordination chemistry and catalysis, offering unique advantages over other similar compounds.
Propriétés
IUPAC Name |
tert-butyl-cyclohexyl-propan-2-ylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27P/c1-11(2)14(13(3,4)5)12-9-7-6-8-10-12/h11-12H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMZUAQYLGGVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C1CCCCC1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27P |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![n-[2-Amino-6-(butylamino)-4-oxo-1,4-dihydropyrimidin-5-yl]formamide](/img/structure/B13803291.png)


